molecular formula C20H14F2N6 B214859 2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Cat. No. B214859
M. Wt: 376.4 g/mol
InChI Key: XAGBSXDGBFDLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as CPTP and has been shown to have promising therapeutic effects in various diseases.

Mechanism of Action

CPTP exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinases and cyclooxygenases. These enzymes and proteins play a crucial role in disease progression, and their inhibition by CPTP leads to a reduction in disease symptoms.
Biochemical and Physiological Effects
CPTP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. These effects are mediated by the compound's ability to inhibit the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTP in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, one of the limitations of using CPTP in lab experiments is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on CPTP, including:
1. Further studies on the compound's mechanism of action and its effects on specific enzymes and proteins.
2. Development of new drug formulations that increase the compound's bioavailability and efficacy.
3. Investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders.
4. Studies on the compound's toxicity and safety profile in humans.
In conclusion, 2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of CPTP involves several steps, including the reaction of cyclopropylamine with 3,4-difluorobenzaldehyde to form an intermediate compound, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product.

Scientific Research Applications

CPTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that CPTP inhibits the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.

properties

Product Name

2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Molecular Formula

C20H14F2N6

Molecular Weight

376.4 g/mol

IUPAC Name

2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C20H14F2N6/c21-16-9-8-13(10-17(16)22)18-15(11-23-19(24-18)12-6-7-12)20-25-26-27-28(20)14-4-2-1-3-5-14/h1-5,8-12H,6-7H2

InChI Key

XAGBSXDGBFDLLX-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=C(C=C3)F)F)C4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=C(C=C3)F)F)C4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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